2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family , which is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
The compound has been identified as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its targets leads to the inhibition of the CK1δ, thereby affecting the phosphorylation of many different substrates bearing either a canonical or a non-canonical consensus sequence .
Biochemical Pathways
The inhibition of CK1δ affects many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes are crucial for normal cellular function and their disruption can lead to various pathological conditions.
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit CK1δ, a kinase involved in various cellular processes .
Molecular Mechanism
It has been suggested that similar compounds can act as potent and specific inhibitors of CK1δ . This could involve binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been shown to inhibit the proliferation of tumor cell lines in a dose-dependent manner .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes involved in cellular metabolism .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFZGTMSCRSGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.